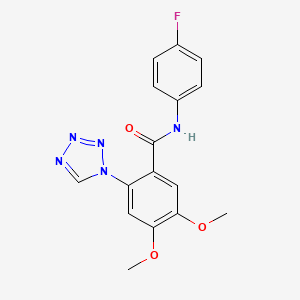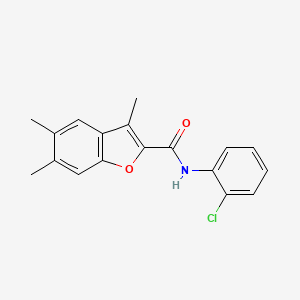
3-bromo-N-(2-tert-butylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-tert-butylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-tert-butylphenyl)benzamide is not fully understood. However, it has been found to inhibit the activity of several enzymes and receptors, including histone deacetylases (HDACs), protein kinase C (PKC), and phosphodiesterases (PDEs). This inhibition leads to the modulation of several cellular processes, including gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-tert-butylphenyl)benzamide are diverse and depend on the specific application. Some of the effects observed include:
1. Inhibition of cancer cell growth and proliferation.
2. Reduction in the production of pro-inflammatory cytokines.
3. Inhibition of bacterial growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-(2-tert-butylphenyl)benzamide in lab experiments include its potent inhibitory activity against several enzymes and receptors, making it a promising candidate for various therapeutic applications. However, some limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(2-tert-butylphenyl)benzamide. Some of these directions include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections.
2. Studying the mechanism of action of this compound to gain a better understanding of its biological effects.
3. Developing more efficient synthesis methods for this compound.
4. Investigating the potential of this compound as a lead compound for the development of novel drugs.
In conclusion, 3-bromo-N-(2-tert-butylphenyl)benzamide is a promising chemical compound that exhibits potent inhibitory activity against several enzymes and receptors, making it a promising candidate for various therapeutic applications. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2-tert-butylphenyl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 2-tert-butylphenylamine with 3-bromo-4-fluoroaniline in the presence of a palladium catalyst to form 3-bromo-N-(2-tert-butylphenyl)-4-fluoroaniline. This intermediate is then subjected to a second reaction with benzoyl chloride in the presence of a base to yield the final product, 3-bromo-N-(2-tert-butylphenyl)benzamide.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-tert-butylphenyl)benzamide has been found to exhibit potent inhibitory activity against several enzymes and receptors, making it a promising candidate for various therapeutic applications. Some of the scientific research applications of this compound include:
1. Anti-cancer activity: 3-bromo-N-(2-tert-butylphenyl)benzamide has been found to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.
2. Anti-inflammatory activity: This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anti-bacterial activity: 3-bromo-N-(2-tert-butylphenyl)benzamide has been found to exhibit potent antibacterial activity against several bacterial strains.
Propiedades
IUPAC Name |
3-bromo-N-(2-tert-butylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-17(2,3)14-9-4-5-10-15(14)19-16(20)12-7-6-8-13(18)11-12/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWUKRLBVJRYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5746125.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5746140.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5746149.png)

![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)

![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)
![3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5746182.png)
![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)


![4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)
